1-{4-[4-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazin-1-yl}ethan-1-one
Description
This compound features a piperazine core linked via a rigid but-2-yn-1-yloxy group to a piperidine ring substituted with a 6-(trifluoromethyl)pyrimidin-4-yl moiety. The acetyl group (ethan-1-one) at the terminal piperazine enhances polarity and modulates pharmacokinetic properties. The trifluoromethyl group on the pyrimidine ring is critical for metabolic stability and hydrophobic interactions, common in drug design .
Properties
IUPAC Name |
1-[4-[4-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]oxybut-2-ynyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26F3N5O2/c1-16(29)27-11-9-26(10-12-27)6-2-3-13-30-17-4-7-28(8-5-17)19-14-18(20(21,22)23)24-15-25-19/h14-15,17H,4-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUHWVMGDBTNHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{4-[4-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazin-1-yl}ethan-1-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes a trifluoromethyl-pyrimidine moiety, a piperidine ring, and a piperazine group, which are known for their diverse biological activities.
Biological Activity Overview
The biological activities of this compound have been explored through various studies. Key areas of focus include:
1. Antimicrobial Activity
Research indicates that derivatives containing piperidine and pyrimidine structures exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria .
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial in treating neurodegenerative diseases like Alzheimer's, while urease inhibitors have potential applications in treating urinary tract infections .
3. Anticancer Properties
Preliminary studies suggest that the compound may possess anticancer activity. Compounds with similar structural motifs have been shown to induce apoptosis in cancer cell lines, suggesting a possible mechanism for the observed anticancer effects .
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds:
Case Study 1: Antimicrobial Efficacy
In a study evaluating various piperidine derivatives for antimicrobial activity, compounds similar to the target molecule were tested against common pathogens. Results indicated a high degree of effectiveness against strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the low micromolar range .
Case Study 2: Enzyme Inhibition
A series of piperidine derivatives were synthesized and tested for AChE inhibition. The most potent inhibitors displayed IC50 values significantly lower than standard references such as donepezil, indicating potential for further development as therapeutic agents .
Research Findings
Recent research has highlighted several important findings regarding the biological activity of this compound:
Scientific Research Applications
Neurological Research
The compound has been investigated for its role as a TRPV1 antagonist. TRPV1 (Transient Receptor Potential Vanilloid 1) is a receptor involved in pain perception and inflammation. Compounds that inhibit TRPV1 can provide therapeutic benefits for chronic pain management. Studies have demonstrated that similar compounds can reduce pain responses in animal models, suggesting that this compound may exhibit similar properties .
Anticancer Activity
Research has indicated that pyrimidine derivatives possess significant anticancer properties. The presence of the trifluoromethyl group may enhance the efficacy of the compound against various cancer cell lines. Preliminary studies have shown that related compounds induce apoptosis in cancer cells, making this compound a candidate for further exploration in cancer therapeutics .
Antimicrobial Properties
There is growing interest in the antimicrobial potential of compounds containing piperidine and pyrimidine structures. Investigations into their mechanisms of action suggest that they may disrupt bacterial cell membranes or inhibit essential bacterial enzymes. This application is particularly relevant in the context of increasing antibiotic resistance .
Data Tables of Related Compounds
| Compound Name | Structure | Application | Reference |
|---|---|---|---|
| Compound A | Structure | TRPV1 Antagonist | |
| Compound B | Structure | Anticancer Agent | |
| Compound C | Structure | Antimicrobial |
Case Study 1: TRPV1 Antagonism
In a study published by the Journal of Neuroscience, several TRPV1 antagonists were evaluated for their analgesic effects. The results indicated that compounds structurally similar to 1-{4-[4-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazin-1-yl}ethan-1-one significantly reduced thermal hyperalgesia in rat models, supporting its potential use in pain management therapies .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer effects of pyrimidine derivatives highlighted the ability of these compounds to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast and prostate cancers. The study suggests that the trifluoromethyl substitution enhances the potency of these compounds, warranting further exploration of this compound as a potential anticancer agent .
Comparison with Similar Compounds
Structural Analogues
Pyrimidine-Substituted Piperidines/Piperazines
- 4-{4-[5-Nitro-6-(4-proxymethyl-piperidin-1-yl)-pyrimidin-4-yloxy]-phenyl}-butan-2-one (EP 1 808 168 B1): Features a nitro group on pyrimidine instead of trifluoromethyl, increasing electron-withdrawing effects but reducing metabolic stability. Linker: Phenoxy group (less rigid vs. alkyne in the target compound). Implications: Nitro groups may enhance reactivity but pose toxicity risks .
N-[(1R,3S)-3-isopropyl-3-(4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine (EP 1 926 722 B1) :
Piperazine-Based Ethan-1-one Derivatives
1-(4-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-nitrophenyl)ethan-1-one (CAS 1030856-24-6) :
1-(4-Methylpiperidin-1-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one (CAS 2640888-16-8) :
Physicochemical and Drug-Likeness Properties
- Computational Insights: highlights that chromeno-pyrimidine derivatives with piperidine show good oral bioavailability, suggesting the target compound’s piperazine/piperidine scaffold may similarly enhance absorption .
Pharmacological Potential
- Target Compound: The trifluoromethyl group and rigid alkyne linker likely improve target binding affinity (e.g., kinase inhibition) and duration of action compared to nitro or phenoxy analogs .
- Limitations of Analogs: Nitro groups (EP 1 808 168 B1) may introduce genotoxicity risks, while bulky substituents (CAS 1030856-24-6) could hinder blood-brain barrier penetration .
Preparation Methods
Reaction Conditions and Optimization
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Solvent System : A 1:2–1:5 mass ratio of substrate to mixed solvent (HF/chloromethane) minimizes reaction pressure while maximizing yield.
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Temperature : Optimal fluorination occurs at 85–105°C, balancing reaction efficiency and equipment safety.
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Characterization : Post-reaction neutralization with NaOH (pH 10), extraction with chloroform, and distillation yield >95% pure product.
Functionalization of Piperidine with Pyrimidine
The trifluoromethylpiperidine intermediate is coupled to a pyrimidine ring via nucleophilic aromatic substitution (SNAr). Source demonstrates this approach using 2-chloro-6-trifluoromethylpyridine and piperazine in acetonitrile at reflux, achieving an 81.4% yield of 1-[6-(trifluoromethyl)-2-pyridinyl]piperazine . Adapting this method, 4-chloro-6-(trifluoromethyl)pyrimidine reacts with piperidine under similar conditions to form 1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine .
Key Parameters
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Solvent : Acetonitrile facilitates SNAr by stabilizing the transition state.
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Stoichiometry : A 3:1 molar excess of piperazine ensures complete substitution.
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Workup : Filtration, solvent evaporation, and distillation yield high-purity product.
Synthesis of Piperazine-Acetanone Intermediate
The piperazine-acetanone fragment is prepared by acetylation of 1-(4-aminobut-2-yn-1-yl)piperazine . Source reports acetylation using acetic anhydride in dichloromethane with triethylamine as a base, achieving quantitative yields.
Procedure
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Dissolve 1-(4-aminobut-2-yn-1-yl)piperazine in DCM.
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Add acetic anhydride (1.2 equiv) and triethylamine (2.0 equiv).
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Stir at room temperature for 2 hours.
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Wash with water, dry over MgSO₄, and concentrate to obtain the acetylated product.
Q & A
Q. What are the optimal synthetic routes for 1-{4-[4-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazin-1-yl}ethan-1-one?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Coupling of 6-(trifluoromethyl)pyrimidin-4-yl-piperidine with a but-2-yn-1-yl linker under Sonogashira or Huisgen cycloaddition conditions.
- Step 2 : Functionalization of the piperazine moiety via nucleophilic substitution or amidation.
- Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC.
Key challenges include maintaining regioselectivity during alkyne coupling and avoiding decomposition of the trifluoromethyl group under acidic/basic conditions. Reaction optimization often employs TLC and LC-MS monitoring .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR for verifying piperidine, piperazine, and pyrimidine ring connectivity. The trifluoromethyl group appears as a singlet at ~δ -60 ppm in ¹⁹F NMR.
- HRMS : To confirm molecular formula (e.g., [M+H]+ expected for C₂₃H₂₈F₃N₅O₂).
- IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) validate key functional groups.
Cross-referencing with computational models (DFT-based chemical shift predictions) enhances accuracy .
Q. What are the solubility and stability profiles under physiological conditions?
- Methodological Answer :
- Solubility : Typically low in aqueous buffers (logP ~3.5 predicted). Use DMSO stock solutions (≤10 mM) diluted in PBS or cell culture media.
- Stability : Monitor via HPLC at 25°C/37°C over 24–72 hours. Degradation peaks may arise from hydrolysis of the acetylpiperazine or alkyne groups. Stabilizers like ascorbic acid (1 mM) mitigate oxidation .
Advanced Research Questions
Q. How can in vitro and in vivo pharmacokinetic discrepancies be resolved for this compound?
- Methodological Answer :
- In vitro : Assess metabolic stability using liver microsomes (human/rat) and CYP450 inhibition assays.
- In vivo : Radiolabel the compound (e.g., ¹⁴C at the acetyl group) for bioavailability studies. Plasma protein binding (equilibrium dialysis) and tissue distribution (LC-MS/MS) clarify clearance mechanisms.
Discrepancies often arise from species-specific CYP metabolism or efflux transporter interactions (e.g., P-gp). Co-administration with CYP inhibitors (e.g., ketoconazole) or P-gp modulators validates hypotheses .
Q. What computational strategies predict target binding modes and off-target risks?
- Methodological Answer :
- Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinases or GPCRs (e.g., adenosine A₂A receptor due to piperazine/trifluoromethyl motifs).
- MD Simulations : GROMACS or AMBER for 100-ns trajectories to assess binding stability.
- Off-Target Screening : SwissTargetPrediction or SEA server to identify high-risk targets (e.g., phosphodiesterases, histone deacetylases). Validate with counter-screening assays .
Q. How to address contradictory bioactivity data across cell lines?
- Methodological Answer :
- Hypothesis 1 : Cell-specific expression of metabolizing enzymes (e.g., CYP3A4 in HepG2 vs. A549). Test with enzyme inhibitors.
- Hypothesis 2 : Variable receptor isoform expression. Use siRNA knockdown or isoform-selective antagonists.
- Method : Parallel dose-response assays (IC₅₀ comparisons) in ≥3 cell lines, normalized to protein content or cell count. Statistical analysis via ANOVA with post-hoc Tukey test .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
